An In-depth Technical Guide to (S)-3-Methyl-2-phenylbutylamine: Chemical Properties, Structure, and Analytical Methodologies
An In-depth Technical Guide to (S)-3-Methyl-2-phenylbutylamine: Chemical Properties, Structure, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-3-Methyl-2-phenylbutylamine, a chiral amine, is a molecule of significant interest in the fields of synthetic organic chemistry and pharmaceutical development. Its structural features, particularly the presence of a stereogenic center, make it an invaluable tool as a chiral resolving agent and a key building block in the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, detailed structural analysis through spectroscopic methods, and a practical, in-depth protocol for its enantiomeric analysis by High-Performance Liquid Chromatography (HPLC).
Chemical Identity and Structure
(S)-3-Methyl-2-phenylbutylamine is systematically named (2S)-3-methyl-2-phenylbutan-1-amine. It is also commonly referred to as (S)-β-Isopropylphenethylamine.[1] The molecule possesses a stereocenter at the carbon atom to which the phenyl and isopropyl groups are attached, leading to two enantiomeric forms, (S) and (R). The (S)-enantiomer is the focus of this guide.
The fundamental role of (S)-3-Methyl-2-phenylbutylamine in synthetic chemistry lies in its ability to form diastereomeric salts with racemic carboxylic acids. Due to the different physicochemical properties of these diastereomeric salts, they can be separated by techniques such as crystallization, allowing for the isolation of the desired enantiomer of the carboxylic acid. This classical resolution method remains a robust and scalable approach in pharmaceutical manufacturing.[1]
A notable application is its use as an intermediate in the synthesis of optically active Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID).[1]
Caption: 2D Structure of (S)-3-Methyl-2-phenylbutylamine.
Physicochemical Properties
A summary of the key physicochemical properties of (S)-3-Methyl-2-phenylbutylamine is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and analytical methods.
| Property | Value | Reference |
| CAS Number | 106498-32-2 | [2] |
| Molecular Formula | C₁₁H₁₇N | [3] |
| Molecular Weight | 163.26 g/mol | [3] |
| Appearance | Colorless to pale yellow oil | - |
| Boiling Point | 236.3 ± 9.0 °C at 760 mmHg | - |
| Density | 0.925 g/cm³ | [4] |
| pKa | ~9.98 (predicted) | - |
| LogP | 2.4 (computed) | [3] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and confirmation of the identity and purity of (S)-3-Methyl-2-phenylbutylamine.
Predicted ¹H NMR Spectroscopy
The predicted ¹H NMR spectrum provides a theoretical fingerprint of the proton environments within the molecule. The following is a detailed interpretation of the expected signals for a spectrum recorded in CDCl₃.
-
δ 7.20-7.40 (m, 5H): This multiplet corresponds to the five aromatic protons of the phenyl group. The overlapping signals are typical for a monosubstituted benzene ring.
-
δ 2.90 (m, 1H): This signal is attributed to the benzylic proton (CH attached to the phenyl group). It is expected to be a multiplet due to coupling with the adjacent methylene protons and the methine proton of the isopropyl group.
-
δ 2.75 (m, 2H): These are the diastereotopic protons of the methylene group (-CH₂-NH₂). Their distinct chemical environments and coupling to the adjacent chiral center result in a complex multiplet.
-
δ 1.90 (m, 1H): This multiplet corresponds to the methine proton of the isopropyl group (-CH(CH₃)₂). It is coupled to the two methyl groups and the benzylic proton.
-
δ 1.30 (s, 2H): This broad singlet is characteristic of the amine protons (-NH₂). The chemical shift can vary depending on concentration and solvent, and the signal may exchange with D₂O.
-
δ 0.90 (d, 3H) & δ 0.75 (d, 3H): These two doublets represent the two diastereotopic methyl groups of the isopropyl moiety. Their non-equivalence is a direct consequence of the adjacent chiral center.
Predicted ¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum reveals the number of unique carbon environments.
-
δ 143.0: Quaternary aromatic carbon directly attached to the butyl chain.
-
δ 128.5 (2C): Aromatic CH carbons (ortho or meta).
-
δ 128.0 (2C): Aromatic CH carbons (meta or ortho).
-
δ 126.0: Aromatic CH carbon (para).
-
δ 55.0: Benzylic carbon (CH attached to the phenyl group).
-
δ 45.0: Methylene carbon (-CH₂-NH₂).
-
δ 33.0: Methine carbon of the isopropyl group (-CH(CH₃)₂).
-
δ 21.0 & δ 20.0: The two diastereotopic methyl carbons of the isopropyl group.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands include:
-
3400-3250 cm⁻¹ (medium, two bands): These bands are characteristic of the N-H stretching vibrations of a primary amine (R-NH₂). The two bands arise from asymmetric and symmetric stretching modes.[5]
-
3100-3000 cm⁻¹ (weak to medium): C-H stretching vibrations of the aromatic ring.
-
2960-2850 cm⁻¹ (strong): C-H stretching vibrations of the aliphatic (isopropyl and methylene) groups.
-
1650-1580 cm⁻¹ (medium): N-H bending (scissoring) vibration of the primary amine.[5]
-
1600 & 1450 cm⁻¹ (medium, sharp): C=C stretching vibrations within the aromatic ring.
-
1335-1250 cm⁻¹ (strong): C-N stretching vibration for an aromatic amine.[5]
-
750 & 700 cm⁻¹ (strong): C-H out-of-plane bending vibrations, indicative of a monosubstituted benzene ring.[6]
Mass Spectrometry
Electron ionization mass spectrometry (EI-MS) of (S)-3-Methyl-2-phenylbutylamine is expected to show a molecular ion peak and characteristic fragmentation patterns.
-
m/z 163 (M⁺): The molecular ion peak, which should be observable. As it contains one nitrogen atom, its mass is odd, consistent with the nitrogen rule.[7]
-
m/z 148 ([M-CH₃]⁺): Loss of a methyl group.
-
m/z 120 ([M-C₃H₇]⁺): Loss of the isopropyl group via cleavage of the C-C bond alpha to the phenyl ring.
-
m/z 91 ([C₇H₇]⁺): A prominent peak corresponding to the tropylium ion, a common fragment for compounds containing a benzyl moiety.
-
m/z 72 ([C₄H₁₀N]⁺): Resulting from cleavage of the bond between the benzylic carbon and the isopropyl-bearing carbon.
-
m/z 30 ([CH₄N]⁺): A characteristic fragment for primary amines, arising from alpha-cleavage.
Chiral HPLC Method for Enantiomeric Purity Determination
The determination of enantiomeric purity is critical for any application involving a single enantiomer. Chiral HPLC is the most widely used and reliable technique for this purpose. The following protocol provides a robust starting point for the analysis of (S)-3-Methyl-2-phenylbutylamine.
Principle: The separation of enantiomers is achieved using a chiral stationary phase (CSP). The CSP creates a chiral environment where the two enantiomers of the analyte form transient diastereomeric complexes with different stabilities. This difference in interaction energy leads to different retention times, allowing for their separation. For primary amines, polysaccharide-based CSPs are often highly effective.[8][9]
Caption: Workflow for Chiral HPLC Analysis.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).
-
(S)-3-Methyl-2-phenylbutylamine sample.
-
Racemic 3-Methyl-2-phenylbutylamine (for method development and system suitability).
-
HPLC grade n-Hexane.
-
HPLC grade 2-Propanol (IPA).
-
Diethylamine (DEA), analytical grade.
2. Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) | Normal phase elution is typically effective for polysaccharide CSPs. The alcohol modifier controls retention, while the basic additive (DEA) is crucial for obtaining good peak shape for amines by minimizing interactions with residual silanols on the silica support. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25 °C (Ambient) | Temperature can affect selectivity. Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | The phenyl group provides strong UV absorbance at lower wavelengths. |
| Injection Volume | 10 µL | A typical injection volume to avoid column overloading. |
3. Procedure:
-
Mobile Phase Preparation: Carefully measure the required volumes of n-Hexane, 2-Propanol, and Diethylamine. Mix thoroughly and degas the mobile phase using sonication or vacuum filtration before use.
-
Sample Preparation:
-
System Suitability: Prepare a solution of racemic 3-Methyl-2-phenylbutylamine in the mobile phase at a concentration of approximately 1 mg/mL. This will be used to confirm the separation of the two enantiomers.
-
Analyte: Prepare a solution of the (S)-3-Methyl-2-phenylbutylamine sample in the mobile phase at a concentration of approximately 1 mg/mL.
-
-
System Equilibration: Install the chiral column and equilibrate the system by pumping the mobile phase through it for at least 30 minutes or until a stable baseline is achieved.
-
Analysis:
-
Inject the racemic standard to confirm that the system is capable of separating the two enantiomers and to determine their retention times.
-
Inject the (S)-enantiomer sample.
-
Record the chromatogram for a sufficient time to allow for the elution of both potential enantiomers.
-
-
Data Analysis:
-
Integrate the area of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100 Where Area_major is the peak area of the (S)-enantiomer and Area_minor is the peak area of the (R)-enantiomer.
-
4. Method Optimization (if necessary):
-
Mobile Phase Composition: The ratio of Hexane to IPA can be adjusted to optimize retention time and resolution. Increasing the IPA content will decrease retention time, while decreasing it will increase retention and may improve resolution.
-
Basic Additive: The concentration of DEA can be optimized (e.g., 0.05% to 0.2%) to achieve the best peak shape.
-
Alcohol Modifier: Sometimes, changing the alcohol modifier (e.g., to ethanol) can significantly alter the selectivity.
Safety and Handling
(S)-3-Methyl-2-phenylbutylamine should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.[10] It is classified as a substance that can cause severe skin burns and eye damage.[10]
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.[10]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapors. Wash hands thoroughly after handling.[10]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and sources of ignition.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[11]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[11]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[11]
-
Conclusion
(S)-3-Methyl-2-phenylbutylamine is a valuable chiral compound with important applications in asymmetric synthesis and the resolution of racemic mixtures. A thorough understanding of its chemical and physical properties, supported by detailed spectroscopic analysis, is essential for its effective use. The provided chiral HPLC protocol offers a reliable method for determining its enantiomeric purity, a critical quality attribute in pharmaceutical research and development. Adherence to proper safety and handling procedures is paramount when working with this compound.
References
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Catani, M., et al. (2018). Photoionization mass spectrometry of ω-phenylalkylamines: Role of radical cation-π interaction. The Journal of Chemical Physics, 148(16), 164303. [Link]
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LibreTexts. (2021). 6.3 IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. [Link]
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Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]
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Fowler, S. (2017). How to predict the 13C NMR spectrum of a compound. YouTube. [Link]
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Chemaxon. (n.d.). NMR Predictor. Chemaxon Docs. [Link]
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SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. [Link]
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Phenomenex. (2020). Chiral Screening Procedures: A Quick & Easy How-To Guide. YouTube. [Link]
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Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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